1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different benzimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid, hydrogen gas with a catalyst, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its interactions with biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one can be compared to other benzimidazole derivatives such as:
Benzimidazole: The parent compound, which lacks the nitro and methyl groups.
2-Methylbenzimidazole: Similar structure but without the nitro group.
Properties
IUPAC Name |
3-methyl-4-nitro-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-5(9-8(10)12)3-2-4-6(7)11(13)14/h2-4H,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVKZFNTJAILFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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